1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

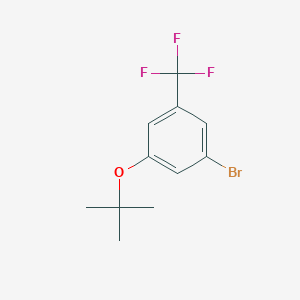

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a tert-butoxy group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene typically involves the bromination of 3-(tert-butoxy)-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Suzuki-Miyaura Coupling

-

Example : Arylboronic acids react with brominated analogs under catalytic conditions. For instance, 3-fluoro-5-trifluoromethylphenyl bromide ([130723-13-6]) undergoes Suzuki coupling with arylboronic acids using tetrakis(triphenylphosphine)palladium(0), yielding biaryl products in 57% yield (THF, 80°C, 24 h) .

-

Conditions :

Buchwald-Hartwig Amination

-

The bromine can be displaced by amines using palladium catalysts. For example, tert-butyl-substituted bromobenzenes form C–N bonds with amines under ligand-assisted conditions .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl group activates the ring for NAS, though steric hindrance from the tert-butoxy group may limit reactivity.

Grignard Reagent Formation

-

Bromine in 3-fluoro-5-trifluoromethylphenyl bromide reacts with magnesium in THF to form Grignard intermediates, which subsequently react with trimethyl borate to yield boronic acids (167–168°C, 57% yield) .

Halogen Exchange Reactions

Base-catalyzed isomerization can alter the bromine position. For example, 1-bromo-3-(trifluoromethyl)benzene isomerizes to the 4-position under basic conditions (P4-t-Bu catalyst, 1,4-dioxane, 80°C) .

| Starting Material | Product Ratio (m:p) | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| 1-Bromo-3-(CF₃)benzene | 54% m : 23% p | P4-t-Bu | 1,4-dioxane | 80°C |

Functional Group Transformations

Trifluoromethyl Stability

-

The CF₃ group remains inert under standard cross-coupling conditions but may undergo hydrolysis under strong acidic/basic environments.

tert-Butoxy Group Reactivity

-

The tert-butoxy group is resistant to nucleophilic attack but can be cleaved under acidic conditions (e.g., HBr/AcOH) .

Electrophilic Aromatic Substitution (EAS)

The tert-butoxy group (EDG) directs electrophiles to the para position, while the CF₃ group (EWG) deactivates the ring. Competitive effects lead to mixed regioselectivity.

Nitration/Sulfonation

-

Limited data exist, but analogous trifluoromethyl-substituted bromobenzenes show low reactivity in EAS due to electronic deactivation .

Radical Reactions

Bromine participates in radical chain reactions. For example, N-bromosuccinimide (NBS) generates aryl radicals, enabling C–H functionalization .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Organometallic Compounds:

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is used as a precursor in the synthesis of various organometallic compounds. Its ability to stabilize electrophilic species makes it valuable in creating stable organometallic cations, which are crucial for catalysis and organic synthesis . -

Role in Material Science:

The compound serves as a building block for the development of advanced materials, particularly in the synthesis of polymers and coatings that require specific thermal and chemical stability due to the presence of trifluoromethyl groups. These materials find applications in electronics and protective coatings . -

Pharmaceutical Intermediates:

In medicinal chemistry, this compound acts as an intermediate for synthesizing pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents . -

Agricultural Chemicals:

The compound is also investigated for its potential use in agrochemicals. Its structural features may contribute to the efficacy of herbicides or pesticides by enhancing their stability and activity against target pests .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated aromatic compounds, which are essential in pharmaceuticals and agrochemicals. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's utility as a versatile reagent .

Case Study 2: Development of Advanced Coatings

Research involving this compound focused on developing coatings with improved resistance to solvents and heat. By incorporating this compound into polymer matrices, the resulting materials exhibited enhanced performance characteristics suitable for industrial applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organometallic Synthesis | Precursor for stable electrophiles | Enhances catalytic efficiency |

| Material Science | Building block for polymers and coatings | Improved thermal stability |

| Pharmaceutical Chemistry | Intermediate for drug synthesis | Facilitates modifications for efficacy |

| Agricultural Chemicals | Potential use in herbicides/pesticides | Increased stability and activity |

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, tert-butoxy group, and trifluoromethyl group, which can affect its interactions with other molecules and its overall chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-3-(tert-butoxy)benzene: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

1-Bromo-3-(trifluoromethyl)benzene: Lacks the tert-butoxy group, affecting its solubility and reactivity.

3-(tert-butoxy)-5-(trifluoromethyl)benzene: Lacks the bromine atom, which is crucial for certain types of chemical reactions.

Uniqueness

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is unique due to the combination of the bromine atom, tert-butoxy group, and trifluoromethyl group on the benzene ring. This combination imparts specific chemical properties that make the compound valuable for various synthetic and research applications.

Biologische Aktivität

1-Bromo-3-(tert-butoxy)-5-(trifluoromethyl)benzene is an organic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. Its unique structural features, particularly the presence of a bromine atom, a tert-butoxy group, and a trifluoromethyl group, contribute to its biological activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H12BrF3O

- SMILES Notation : BrC(C)(C)C1=CC(=C(C=C1)C(F)(F)F)O

This compound features a bromine atom attached to a benzene ring, which is further substituted with a tert-butoxy group and a trifluoromethyl group. These substituents significantly influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for drug development. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors, leading to potential therapeutic effects.

Target Enzymes and Pathways

Research indicates that the compound may affect the following biological targets:

- 5-Hydroxytryptamine (5-HT) uptake : The incorporation of trifluoromethyl groups in phenolic compounds has been linked to increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .

- Antimicrobial Activity : Compounds with bromine and trifluoromethyl groups have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .

Antimicrobial Activity

The antimicrobial efficacy of related compounds suggests that this compound may also possess similar activity. Compounds containing trifluoromethyl groups have been reported to exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .

Case Studies

- Synthesis and Evaluation : A study involving the synthesis of various trifluoromethylated phenols demonstrated that these compounds could inhibit bacterial growth effectively. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .

- Pharmacological Applications : Another research article discussed FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in improving pharmacokinetic properties and therapeutic efficacy . This underscores the potential of this compound as a precursor for developing novel pharmaceuticals.

Eigenschaften

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O/c1-10(2,3)16-9-5-7(11(13,14)15)4-8(12)6-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMGDIAJAMLIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.